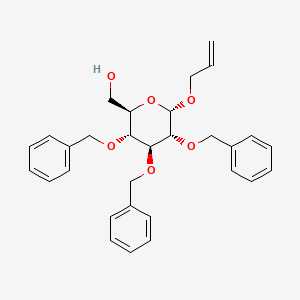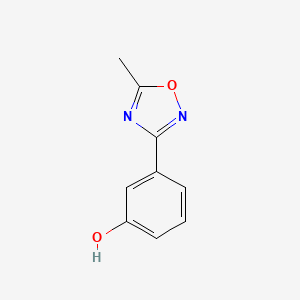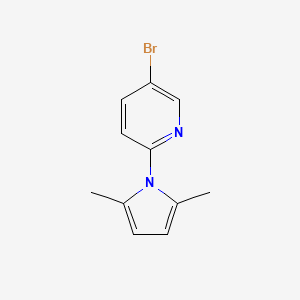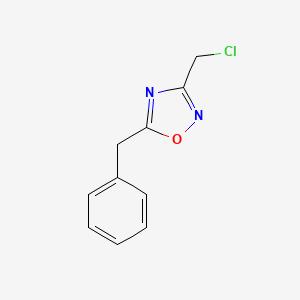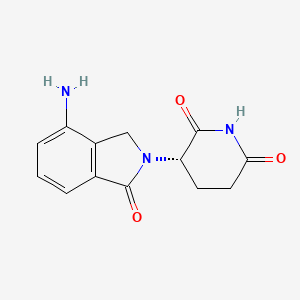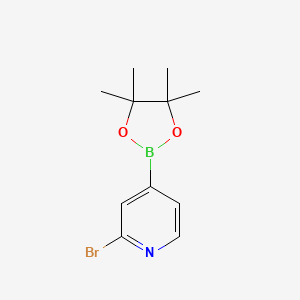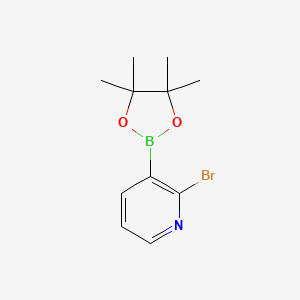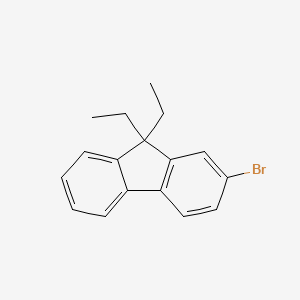
2-Bromo-9,9-diethylfluorene
Overview
Description
2-Bromo-9,9-diethylfluorene is a fluorene derivative . It shows π-electron conjugation, has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9-diethylfluorene is C17H17Br . The exact molecular structure is not found in the search results.Physical And Chemical Properties Analysis
2-Bromo-9,9-diethylfluorene is a solid substance . It has a melting point of 52.0 to 56.0 °C and a boiling point of 163°C/2mmHg . It is soluble in toluene .Scientific Research Applications
Organic Semiconductor Building Blocks
“2-Bromo-9,9-diethylfluorene” is used as a building block in the synthesis of organic semiconductors . Organic semiconductors are used in a variety of electronic devices due to their flexibility, low cost, and ease of fabrication.
Photoelectronic Devices
This compound can be used in the fabrication of photoelectronic devices . These devices convert light into electrical signals, and are used in a wide range of applications, from solar cells to optical communication systems.
Organic Light Emitting Diodes (OLEDs)
“2-Bromo-9,9-diethylfluorene” can also be used in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in display technology for televisions, computer monitors, and mobile devices due to their high contrast ratios and wide viewing angles.
Organic Solar Cells (OSCs)
This compound is used in the fabrication of Organic Solar Cells (OSCs) . OSCs are a type of photovoltaic technology that uses organic materials to convert sunlight into electricity. They are lightweight, flexible, and can be produced at low cost.
Synthesis of Heterocyclic Compounds
“2-Bromo-9,9-diethylfluorene” can be used for the synthesis of heterocyclic compounds . These compounds contain a ring structure with at least two different elements and have a wide range of applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis of Amino Group Bearing Compounds
This compound can be used for the synthesis of compounds bearing amino groups . These compounds have a wide range of applications, from the synthesis of proteins and peptides to the production of polymers and resins.
Safety and Hazards
Mechanism of Action
Target of Action
It is a fluorene derivative, and fluorene-based compounds have been reported to have potential for numerous applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers .
Mode of Action
2-Bromo-9,9-diethylfluorene shows π-electron conjugation . This property allows it to interact with its targets through electron delocalization, which can result in changes in the electronic structure of the target molecules. This interaction can influence the properties of the target molecules, leading to various effects based on the specific application.
Biochemical Pathways
Fluorene derivatives have been recognized as chemosensors for some cationic, anionic, and neutral substrates . Therefore, it is plausible that 2-Bromo-9,9-diethylfluorene may interact with similar biochemical pathways.
Pharmacokinetics
It is also a substrate for P-glycoprotein, which can affect its distribution within the body .
Result of Action
Given its high fluorescence and electron delocalization , it can be used as a non-linear optical (NLO) material, which can have various applications in optoelectronics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-9,9-diethylfluorene. For instance, its solubility can affect its bioavailability and distribution within the body . Furthermore, its stability can be influenced by factors such as temperature and pH.
properties
IUPAC Name |
2-bromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPGCTYMKCLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478034 | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-diethylfluorene | |
CAS RN |
287493-15-6 | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-diethylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

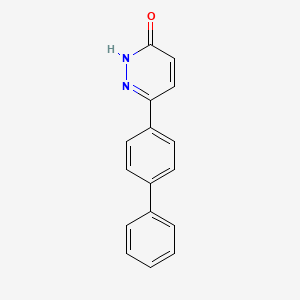
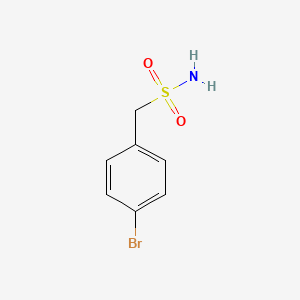
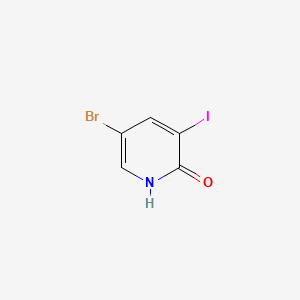
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
